molecular formula C8H10F3N3 B14162429 3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine CAS No. 1196146-64-1

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine

Katalognummer: B14162429
CAS-Nummer: 1196146-64-1
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: MXOMETWQRAVGOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine is a compound that features a trifluoromethyl group attached to a pyrazine ring, which is further connected to a propan-1-amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine typically involves the introduction of the trifluoromethyl group to the pyrazine ring followed by the attachment of the propan-1-amine chain. One common method involves the reaction of 5-(trifluoromethyl)pyrazine with a suitable amine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups to the pyrazine ring .

Wissenschaftliche Forschungsanwendungen

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

1196146-64-1

Molekularformel

C8H10F3N3

Molekulargewicht

205.18 g/mol

IUPAC-Name

3-[5-(trifluoromethyl)pyrazin-2-yl]propan-1-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-5-13-6(4-14-7)2-1-3-12/h4-5H,1-3,12H2

InChI-Schlüssel

MXOMETWQRAVGOG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.